sodium;butanoate

Description

Contextualization within Short-Chain Fatty Acid (SCFA) Biology

Sodium butanoate, more commonly known as sodium butyrate (B1204436), is the sodium salt of butyric acid. wikipedia.org It belongs to the group of short-chain fatty acids (SCFAs), which are fatty acids with fewer than six carbon atoms. mdpi.com Along with acetate (B1210297) and propionate, butyrate is one of the three most abundant SCFAs produced in the colon through the bacterial fermentation of dietary fibers. mdpi.comresearchgate.net While it accounts for a smaller portion of the total SCFAs in the gut, it exerts significant physiological effects. researchgate.net Butyrate serves as the primary energy source for colonocytes, the cells lining the colon, meeting about 70% of their energy needs. clevelandclinic.orgspandidos-publications.com Its production in the gut is crucial for maintaining intestinal homeostasis. orffa.com

Historical Perspectives on Butyrate Research and Recognition

The discovery of butyric acid dates back to 1814, when French chemist Michel Eugène Chevreul first observed it in an impure form. wikipedia.org He had purified it enough to characterize it by 1818. wikipedia.org Later, in 1861, Louis Pasteur discovered the fermentation pathway that produces butyrate. wikipedia.org For many years, the properties and role of butyric acid in the gastrointestinal tract have been recognized. nih.gov However, recent research has unveiled its broader potential, solidifying its importance in cellular processes and as a therapeutic target. nih.gov

Structural and Chemical Nomenclatural Specifics of Sodium Butyrate

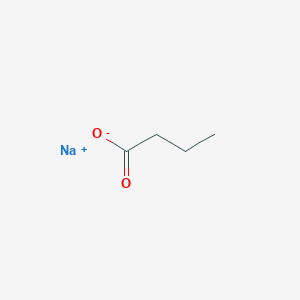

Sodium butanoate is an organic sodium salt. chemicalbook.com Its chemical formula is C4H7NaO2, and it has a molar mass of approximately 110.09 g/mol . acs.orgcymitquimica.com The compound is the result of the replacement of the acidic proton from the carboxyl group of butyric acid (butanoic acid) by a sodium ion. chemicalbook.com It appears as a white crystalline solid or powder and is known for its strong, unpleasant odor, especially in the presence of moisture. chemicalbook.comacs.org

Interactive Table: Chemical Properties of Sodium Butanoate

| Property | Value |

| IUPAC Name | sodium butanoate |

| Other Names | Sodium butyrate, Butanoic acid sodium salt |

| CAS Number | 156-54-7 |

| Molecular Formula | C4H7NaO2 |

| Molar Mass | 110.09 g/mol |

| Appearance | White crystalline solid/powder |

| Melting Point | 250–253 °C |

| Water Solubility | >330 g/L |

Data sourced from multiple references. chemicalbook.comacs.orgcymitquimica.commatrix-fine-chemicals.comapolloscientific.co.uk

Significance of Sodium Butyrate as a Multifaceted Biological Modulator

Sodium butyrate is recognized as a potent modulator of various biological processes. mdpi.comnih.gov One of its most significant functions is as a histone deacetylase (HDAC) inhibitor. chemicalbook.comselleckchem.com By inhibiting HDACs, sodium butyrate leads to the hyperacetylation of histones, which alters chromatin structure and influences gene expression. wikipedia.org This mechanism is central to many of its effects, including the induction of cell cycle arrest, apoptosis (programmed cell death), and differentiation in various cell types, particularly cancer cells. wikipedia.orgselleckchem.comnih.gov It has been shown to inhibit the proliferation of cancer cells without affecting normal cells. mdpi.com

Furthermore, sodium butyrate plays a crucial role in immune modulation and reducing inflammation. clevelandclinic.orgmdpi.comnih.gov It can influence the differentiation of immune cells, such as promoting the generation of regulatory T cells, which help to suppress inflammatory responses. wikipedia.orgjnmjournal.org Its anti-inflammatory properties are also linked to its ability to inhibit the activation of key inflammatory pathways like nuclear factor-κB (NF-κB). nih.gov

Overview of Current Research Trajectories and Key Academic Disciplines Involved

Current research on sodium butyrate is expanding across multiple disciplines, including gastroenterology, oncology, neuroscience, and immunology. A significant area of investigation is its therapeutic potential for various diseases. marketresearchintellect.com

In oncology , research is focused on its anti-cancer properties, particularly in colorectal cancer. mdpi.comresearchgate.net Studies are exploring its ability to inhibit cancer cell growth, induce apoptosis, and sensitize cancer cells to other treatments. mdpi.comnih.govtandfonline.com The "butyrate paradox," where it inhibits tumor cells while promoting the health of normal colon cells, is a key area of interest. wikipedia.org

In neuroscience , researchers are investigating the neuroprotective effects of sodium butyrate. researchgate.net It has been shown to cross the blood-brain barrier and is being studied for its potential in neurodegenerative diseases like Huntington's and Alzheimer's disease. selleckchem.comrndsystems.comabcam.com

In the context of metabolic diseases , such as type 2 diabetes and obesity, studies are examining how sodium butyrate can improve insulin (B600854) sensitivity, reduce inflammation, and positively influence gut microbiota composition. mdpi.comnih.gov

The gut-brain axis is another major research focus, exploring how butyrate produced in the gut can influence brain function and behavior. researchgate.netmarketresearch.com Additionally, its role in maintaining gut barrier integrity and modulating the gut microbiome is a central theme in gastroenterology research. clevelandclinic.orgorffa.comjnmjournal.org

Interactive Table: Key Research Areas for Sodium Butyrate

| Research Area | Focus of Investigation | Key Findings |

| Oncology | Anti-cancer effects, particularly in colorectal cancer. | Induces apoptosis and cell cycle arrest in cancer cells. mdpi.comnih.gov |

| Neuroscience | Neuroprotective effects in neurodegenerative diseases. | Ameliorates neurodegenerative phenotypes in animal models. selleckchem.comrndsystems.com |

| Metabolic Health | Role in managing type 2 diabetes and obesity. | Improves insulin sensitivity and reduces inflammation. mdpi.comnih.gov |

| Gastroenterology | Maintenance of gut health and integrity. | Strengthens the gut barrier and modulates gut microbiota. clevelandclinic.orgorffa.com |

| Immunology | Modulation of the immune system. | Promotes anti-inflammatory responses. wikipedia.orgnih.gov |

Properties

IUPAC Name |

sodium;butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2.Na/c1-2-3-4(5)6;/h2-3H2,1H3,(H,5,6);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFBOGIVSZKQAPD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis, Metabolism, and Biotransformation of Sodium Butyrate

Microbial Fermentation Pathways and Producers

The synthesis of butyrate (B1204436) in the gut is a complex process carried out by a specific consortium of anaerobic bacteria. These microorganisms metabolize undigested carbohydrates and, to a lesser extent, proteins, to produce butyrate and other SCFAs.

Butyrate-producing bacteria are phylogenetically diverse but are predominantly found within the Firmicutes phylum. The most significant contributors belong to the Clostridial clusters IV and XIVa. youtube.com Among the most abundant and well-studied butyrate producers in the human gut are species from the genera Faecalibacterium, Roseburia, Eubacterium, and Anaerostipes. wikipedia.org

Faecalibacterium prausnitzii is one of the most prevalent butyrate producers, accounting for approximately 5% of the total fecal microbiota in healthy adults. wikipedia.org Other key species include Eubacterium rectale, Eubacterium hallii, and Roseburia intestinalis. wikipedia.orgyoutube.com While Firmicutes are the main producers, some species within other phyla, such as Bacteroidetes, Fusobacteria, and Spirochaetaceae, also possess butyrate synthesis pathways. youtube.comresearchgate.net

| Phylum | Genus | Key Species |

|---|---|---|

| Firmicutes | Faecalibacterium | F. prausnitzii |

| Roseburia | R. intestinalis, R. hominis | |

| Eubacterium | E. rectale, E. hallii | |

| Clostridium | C. butyricum, C. kluyveri | |

| Anaerostipes | A. hadrus | |

| Fusobacteria | Fusobacterium | F. nucleatum |

| Bacteroidetes | Butyrivibrio | B. fibrisolvens |

Bacteria employ several metabolic pathways to synthesize butyrate. The four primary routes are the acetyl-CoA pathway, the lysine (B10760008) pathway, the glutarate pathway, and the 4-aminobutyrate pathway. researchgate.netnih.gov All these pathways converge on the formation of a key intermediate, crotonyl-CoA, which is then reduced to butyryl-CoA. researchgate.netnih.gov

The final conversion of butyryl-CoA to butyrate is catalyzed by one of two key enzymes:

Butyryl-CoA:acetate (B1210297) CoA-transferase (BUT) : This is the most predominant pathway in the human colon. wikipedia.org It involves the transfer of Coenzyme A from butyryl-CoA to an external acetate molecule, yielding butyrate and acetyl-CoA. elsevier.es This pathway is energetically efficient and is utilized by major butyrate producers like Faecalibacterium prausnitzii.

Butyrate kinase (BUK) : This pathway involves a two-step process where butyryl-CoA is first converted to butyryl-phosphate by phosphotransbutyrylase, and then butyrate kinase catalyzes the transfer of the phosphate (B84403) group to ADP, forming butyrate and ATP. elsevier.esnih.gov

The acetyl-CoA pathway is the most prevalent, utilizing two molecules of acetyl-CoA derived from glycolysis. nih.gov The other pathways utilize amino acids like lysine and glutamate as substrates, which can lead to the formation of by-products such as ammonia. nih.gov Commensal gut bacteria primarily use the acetyl-CoA pathway, whereas some pathogenic species may utilize the amino acid degradation routes. nih.gov

The production of butyrate is highly dependent on the availability of fermentable substrates reaching the colon. journalofexerciseandnutrition.com

Dietary Fibers : Non-digestible carbohydrates, particularly resistant starch, are the most significant precursors for butyrate production. researchgate.net The fermentation of these complex carbohydrates by primary degraders (like Ruminococcus bromii) releases oligosaccharides and acetate, which are then utilized by butyrate-producing bacteria. researchgate.net

Protein : While carbohydrates are the primary substrate, the fermentation of proteins can also contribute to butyrate production through the amino acid pathways. journalofexerciseandnutrition.com

Endogenous Mammalian Butyrate Metabolism

Once produced by the gut microbiota, butyrate is rapidly absorbed and metabolized by the host. It represents a crucial energy source for the intestinal epithelium and also enters systemic circulation to a lesser extent.

Over 95% of the butyrate produced in the colon is absorbed by the host. researchgate.net Colonocytes, the epithelial cells of the colon, are the primary consumers, utilizing butyrate for up to 70% of their energy needs through β-oxidation. researchgate.net This rapid metabolism in the intestinal mucosa means that only a small fraction of luminally produced butyrate reaches the portal vein and the liver, with even lower concentrations detected in peripheral blood. researchgate.net

Pharmacokinetic studies in humans have shown that butyrate has a very short half-life in the blood, estimated to be less than 15 minutes. nih.gov One study identified two half-lives: a rapid initial phase of about 0.5 minutes suggesting swift excretion, followed by a slower phase of approximately 13.7 minutes. nih.gov This rapid clearance underscores its primary role as a local energy substrate for the gut epithelium and liver, limiting its systemic distribution.

The uptake of butyrate across the colonic epithelial cell membrane is a critical step for its metabolic utilization. Due to its ionized state at the physiological pH of the colon, its transport is mediated by specific carrier proteins rather than simple diffusion alone, although some passive diffusion of the undissociated form can occur. elsevier.esnih.gov

Two major transporter systems are responsible for the active transport of butyrate into colonocytes:

Monocarboxylate Transporter 1 (MCT1) : A member of the SLC16A gene family, MCT1 facilitates the proton-coupled transport of monocarboxylates, including butyrate. nih.govnih.gov It functions as a symporter, moving butyrate along with a proton across the cell membrane. nih.gov

Sodium-coupled Monocarboxylate Transporter 1 (SMCT1) : Encoded by the SLC5A8 gene, SMCT1 is a Na+-coupled co-transporter. nih.govnih.gov It facilitates the uptake of butyrate against its concentration gradient by coupling its transport with the electrochemical gradient of sodium ions. nih.gov

These transporters are predominantly located on the apical (luminal) membrane of colonocytes, ensuring efficient capture of butyrate from the gut lumen. elsevier.es

| Transporter | Gene Name | Transport Mechanism | Primary Location in Colonocyte |

|---|---|---|---|

| MCT1 | SLC16A1 | Proton-coupled symport | Apical Membrane |

| SMCT1 | SLC5A8 | Sodium-coupled symport | Apical Membrane |

Beta-Oxidation and Energy Generation Pathways within Host Cells

The primary metabolic fate of butyrate within host cells, especially the epithelial cells lining the colon (colonocytes), is mitochondrial beta-oxidation. This catabolic process is the main pathway for energy extraction from fatty acids. For colonocytes, butyrate is the preferred fuel source, accounting for up to 80% of their energy requirements. mdpi.com

The process begins with the transport of butyrate from the intestinal lumen into the colonocytes. This is facilitated by specific transporters such as monocarboxylate transporter 1 (MCT1) and sodium-coupled monocarboxylate transporter 1 (SMCT1). nih.gov Once inside the cell, butyrate is transported into the mitochondria.

Within the mitochondrial matrix, butyrate undergoes a series of enzymatic reactions to be converted into acetyl-CoA. A key enzyme in this pathway is short-chain acyl-CoA dehydrogenase (SCAD), which catalyzes the first step of beta-oxidation for short-chain fatty acids. mdpi.com The beta-oxidation spiral for butyrate involves four main steps that are repeated, although for a four-carbon molecule like butyrate, the cycle is short. These steps are:

Dehydrogenation by acyl-CoA dehydrogenase, forming a double bond.

Hydration of the double bond.

Oxidation to a keto group.

Thiolytic cleavage to release acetyl-CoA.

Each molecule of butyrate is converted into two molecules of acetyl-CoA. nih.gov These acetyl-CoA molecules then enter the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle. In the TCA cycle, acetyl-CoA is further oxidized, leading to the production of reducing equivalents in the form of NADH and FADH2. nih.gov These molecules, in turn, donate their electrons to the electron transport chain, driving oxidative phosphorylation and resulting in the synthesis of a significant amount of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. nih.govnih.gov

This efficient energy generation is crucial for maintaining the integrity and function of the colonic epithelium, including processes like water and electrolyte absorption. nih.gov The metabolism of butyrate by colonocytes also has a significant impact on the gut environment by consuming oxygen, which helps maintain the anaerobic conditions necessary for the survival of the beneficial gut microbiota. nih.gov

Table 1: Key Enzymes and Products in Butyrate Beta-Oxidation

| Step | Key Enzyme(s) | Product(s) | Cellular Location |

|---|---|---|---|

| Transport into Cell | MCT1, SMCT1 | Intracellular Butyrate | Cytoplasm |

| Mitochondrial Entry | - | Mitochondrial Butyrate | Mitochondria |

| Beta-Oxidation | Short-chain acyl-CoA dehydrogenase (SCAD) | 2 Acetyl-CoA | Mitochondrial Matrix |

| TCA Cycle | Various dehydrogenases | NADH, FADH2, ATP (GTP) | Mitochondrial Matrix |

| Oxidative Phosphorylation | ATP synthase | ATP | Inner Mitochondrial Membrane |

Conjugation and Excretion Processes of Butyrate Metabolites

The vast majority of butyrate produced in the colon is rapidly absorbed and metabolized by the host, with very little being excreted unchanged. It is estimated that approximately 10% of the total butyrate produced is excreted in the feces. nih.gov The portion of butyrate that is not utilized by the colonocytes enters the portal circulation and is transported to the liver. mdpi.comnih.gov

In the liver, butyrate is also metabolized, primarily through beta-oxidation, to form acetyl-CoA. This acetyl-CoA can then be used as a substrate for the synthesis of fatty acids, cholesterol, and ketone bodies. nih.gov Consequently, the systemic plasma concentration of butyrate is typically very low. mdpi.com

Direct conjugation of butyrate for excretion is not a primary metabolic pathway. Phase II conjugation reactions, such as glucuronidation and sulfation, are common mechanisms for increasing the water solubility of various metabolites to facilitate their excretion in urine or bile. uomus.edu.iqwikipedia.org While there is evidence that sodium butyrate can enhance the activity of phase II enzymes like Glutathione (B108866) S-transferases in intestinal cells, this effect is more related to the regulation of detoxification pathways for other substances rather than being a direct route for butyrate elimination. nih.gov Some studies have also indicated that butyrate can influence the synthesis of sulfated proteoglycans, but this is distinct from a direct sulfation conjugation for excretion. nih.govnih.gov

The small fraction of butyrate that is not metabolized is believed to be excreted through the lungs (as CO2 from metabolism) and in the urine. mdpi.com However, the specific conjugated forms of butyrate metabolites that might be present in urine are not well-characterized in the scientific literature. Research in animal models has suggested that impaired beta-oxidation of butyrate can lead to an increased urinary excretion of other organic acids, such as ethylmalonate and adipate, which are downstream indicators of metabolic disruption rather than direct butyrate conjugates. nih.gov

Molecular and Cellular Mechanisms of Action of Sodium Butyrate

Histone Deacetylase (HDAC) Inhibition

Sodium butyrate (B1204436) is a well-documented inhibitor of histone deacetylases (HDACs), a class of enzymes that play a critical role in the epigenetic regulation of gene expression. plos.orgnih.gov By inhibiting HDACs, sodium butyrate alters the acetylation status of histones, leading to changes in chromatin structure and gene transcription. nih.gov

Specificity and Potency Against Diverse HDAC Isoforms (Class I, II, III)

Sodium butyrate primarily targets Class I and Class IIa HDAC isoforms. axonmedchem.comselleckchem.com Class I HDACs, which include HDAC1, HDAC2, and HDAC3, are significantly inhibited by sodium butyrate. plos.org It also shows inhibitory activity against Class IIa HDACs. axonmedchem.com However, its effect on Class IIb HDACs, such as HDAC6 and HDAC10, and Class III HDACs, also known as sirtuins, is weak to nonexistent. axonmedchem.comselleckchem.com The concentration of sodium butyrate required to achieve 50% inhibition (IC50) for susceptible HDACs is typically in the millimolar range. axonmedchem.com

Table 1: Specificity of Sodium Butyrate against HDAC Isoforms

| HDAC Class | Isoforms | Inhibition by Sodium Butyrate |

| Class I | HDAC1, HDAC2, HDAC3, HDAC8 | Yes |

| Class IIa | HDAC4, HDAC5, HDAC7, HDAC9 | Yes |

| Class IIb | HDAC6, HDAC10 | Weak/None |

| Class III | Sirtuins (SIRT1-7) | No |

Consequences for Histone Acetylation Dynamics and Chromatin Structure

The inhibition of HDACs by sodium butyrate leads to an increase in the acetylation of lysine (B10760008) residues on histone tails, a state referred to as histone hyperacetylation. nih.govnih.gov This increased acetylation neutralizes the positive charge of histones, thereby weakening their interaction with the negatively charged DNA backbone. nih.gov This results in a more relaxed, open chromatin structure known as euchromatin, which is more accessible to transcription factors and the transcriptional machinery. nih.govmdpi.com This modulation of chromatin structure is a key mechanism by which sodium butyrate influences gene expression. nih.gov

Impact on Gene Expression Profiles via Epigenetic Regulation

By inducing a more open chromatin state, sodium butyrate can lead to the altered expression of a significant portion of the genome, estimated to be between 4-10%. tandfonline.com The resulting changes in gene expression can influence a variety of cellular processes, including cell proliferation, differentiation, and apoptosis. dovepress.com For example, sodium butyrate has been shown to upregulate the expression of genes like p21, a cyclin-dependent kinase inhibitor that can halt the cell cycle. nih.gov The specific genes affected by sodium butyrate treatment can vary depending on the cell type and context.

G-Protein Coupled Receptor (GPCR) Activation

In addition to its epigenetic role, sodium butyrate also acts as a signaling molecule by activating specific G-protein coupled receptors (GPCRs). spandidos-publications.com

Ligand Binding and Activation of GPR41 (FFAR3), GPR43 (FFAR2), and GPR109A (HCAR2)

Sodium butyrate is a known ligand for three GPCRs: GPR41 (also known as Free Fatty Acid Receptor 3 or FFAR3), GPR43 (Free Fatty Acid Receptor 2 or FFAR2), and GPR109A (Hydroxycarboxylic Acid Receptor 2 or HCAR2). spandidos-publications.comjnmjournal.org While GPR41 and GPR43 are activated by several short-chain fatty acids, including acetate (B1210297) and propionate, GPR109A is uniquely activated by butyrate among the SCFAs. spandidos-publications.commdpi.comcambridge.org These receptors are expressed in various tissues, including intestinal epithelial cells and immune cells. spandidos-publications.com

Table 2: G-Protein Coupled Receptors Activated by Sodium Butyrate

| Receptor | Alternative Names | Activating Ligands |

| GPR41 | FFAR3 | Acetate, Propionate, Butyrate |

| GPR43 | FFAR2 | Acetate, Propionate, Butyrate |

| GPR109A | HCAR2 | Butyrate, Niacin |

Downstream Intracellular Signaling Cascades Triggered by GPCR Activation (e.g., cAMP, MAPK, PI3K/Akt)

Activation of these GPCRs by sodium butyrate initiates various downstream signaling cascades. GPR41 and GPR109A are primarily coupled to Gi/o proteins, which inhibit adenylyl cyclase and lead to a decrease in intracellular cyclic AMP (cAMP) levels. cambridge.org GPR43 can couple to both Gi/o and Gq proteins. jnmjournal.orgcambridge.org Gq activation stimulates phospholipase C, resulting in increased intracellular calcium and activation of protein kinase C. cambridge.org

Furthermore, activation of these receptors can trigger other important signaling pathways. The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, and the Phosphoinositide 3-kinase (PI3K)/Akt pathway have been shown to be modulated by sodium butyrate through GPCR activation. mdpi.comnih.govtandfonline.com For instance, studies have demonstrated that sodium butyrate can activate the GPR41/AMPK/mTOR/S6K signaling pathway. nih.gov These signaling events allow cells to respond to the presence of butyrate and regulate a wide array of physiological processes. aging-us.com

Modulation of Gene Expression Beyond HDAC Inhibition

While HDAC inhibition is a primary mechanism, sodium butyrate's influence on gene expression is more complex, involving the direct and indirect regulation of key cellular signaling pathways.

Direct or Indirect Regulation of Transcription Factor Activity

Sodium butyrate modulates the activity of several crucial transcription factors, thereby influencing a wide range of cellular processes, from inflammation to antioxidant responses.

Nuclear Factor-kappa B (NF-κB): Sodium butyrate is recognized for its anti-inflammatory properties, largely attributed to its ability to suppress the NF-κB signaling pathway. It can inhibit the activation of NF-κB and has been shown to prevent the translocation of NF-κB into the nucleus, which in turn reduces the expression of pro-inflammatory genes. nih.govnih.gov In pancreatic beta cells, butyrate was found to inhibit the binding of the NF-κB p65 subunit to the promoters of inflammatory genes. nih.gov Studies have also demonstrated that sodium butyrate can abrogate the activation of NF-κB, thereby mitigating inflammation. researchgate.net

Peroxisome Proliferator-Activated Receptors (PPARs): Sodium butyrate can upregulate the expression of PPARγ, a key regulator of lipid metabolism and inflammation. mdpi.com This upregulation contributes to its anti-inflammatory effects.

Nuclear factor erythroid 2-related factor 2 (Nrf2): Sodium butyrate can activate the Nrf2 signaling pathway, a critical regulator of cellular antioxidant responses. researchgate.netmdpi.com It upregulates Nrf2 expression, which in turn enhances the expression of downstream antioxidant enzymes. cambridge.org This activation of the Nrf2 pathway helps to mitigate oxidative stress. nih.govresearchgate.net In a rat model, sodium butyrate was shown to promote the Nrf2 signaling pathway, protecting against oxidative stress. researchgate.net

Influence on Non-Coding RNA Expression

Sodium butyrate also exerts its regulatory effects by modulating the expression of non-coding RNAs, including microRNAs (miRNAs) and long non-coding RNAs (lncRNAs), which are critical in post-transcriptional gene regulation.

microRNAs (miRNAs): Sodium butyrate can alter the expression profiles of miRNAs in various cell types. plos.orgnih.gov For instance, it has been shown to decrease the expression of the oncogenic miR-106b family in colon cancer cells, leading to increased expression of the cell cycle inhibitor p21. plos.org Conversely, it can upregulate the expression of tumor-suppressive miRNAs, such as miR-203, which inhibits cancer cell proliferation. nih.govfrontiersin.org In hematopoietic stem cells, sodium butyrate treatment led to significant changes in the expression of 76 miRNAs. tandfonline.comresearchgate.net

Long Non-Coding RNAs (lncRNAs): Sodium butyrate can also influence the expression of lncRNAs. spandidos-publications.com In a mouse model of allergic rhinitis, sodium butyrate altered the expression profiles of both lncRNAs and mRNAs in the nasal mucosa. spandidos-publications.comnih.gov Studies have identified differentially expressed lncRNAs in response to butyrate treatment in various cancer cell lines. spandidos-publications.comijmcmed.org For example, in prostate cancer cells, sodium butyrate was found to decrease the expression of the lncRNAs CCAT2 and HULC. ijmcmed.org Furthermore, butyrate can induce the expression of specific lncRNAs, such as lncLy6C, which plays a role in macrophage differentiation. nih.gov In a diabetic nephropathy mouse model, RNA-sequencing analysis revealed that sodium butyrate treatment reversed changes in the expression of 17 lncRNAs. portlandpress.com

Influence on Non-Histone Protein Post-Translational Modifications

The effects of sodium butyrate extend to the post-translational modification of proteins other than histones, primarily through acetylation, which can significantly alter their function and stability.

Acetylation of Key Cellular Proteins

p53: Sodium butyrate can induce the acetylation of the tumor suppressor protein p53. nih.govnih.gov This acetylation can modulate p53's activity and its role in apoptosis. nih.gov In melanoma cells, sodium butyrate-induced apoptosis was associated with the acetylation of p53. nih.gov

α-tubulin: Sodium butyrate has been shown to increase the acetylation of α-tubulin. nih.govfrontiersin.org This modification is important for microtubule stability and function. In cholangiocarcinoma cells, butyrate-induced α-tubulin acetylation was linked to the formation of primary cilia. frontiersin.org

Cross-Talk with Other Post-Translational Modifications

The acetylation induced by sodium butyrate can engage in cross-talk with other post-translational modifications, such as phosphorylation, methylation, and ubiquitination, creating a complex regulatory network.

Phosphorylation, Methylation, and Ubiquitination: Butyrate-induced histone hyperacetylation can influence other modifications like phosphorylation and methylation on the same or different histone tails. nih.gov For example, in vascular smooth muscle cells, butyrate treatment led to an interplay between acetylation, phosphorylation, and methylation of histone H3. nih.gov There is also evidence of cross-talk between histone ubiquitination and methylation. omicsdi.orgnih.gov Furthermore, modifications on one histone can affect modifications on another; for instance, ubiquitination of H2B can stimulate the methylation of H3K4. nih.gov The acetylation of non-histone proteins can also be influenced by other modifications. For example, Mof-mediated acetylation of UHRF1 increases its E3 ligase activity and makes it more resistant to ubiquitination-mediated degradation. hku.hk

Impact on Mitochondrial Function and Cellular Bioenergetics

Sodium butyrate plays a significant role in regulating mitochondrial function and cellular energy metabolism. It can enhance mitochondrial biogenesis, the process of creating new mitochondria, and improve mitochondrial bioenergetics. researchgate.netresearchgate.netfrontiersin.org

Studies have shown that sodium butyrate can increase mitochondrial mass and promote the expression of genes involved in mitochondrial biogenesis, such as PGC-1α. researchgate.netmdpi.com This leads to an enhanced capacity for oxidative phosphorylation and ATP production. researchgate.netnih.gov In hepatocytes, sodium butyrate was found to significantly promote the biogenesis and function of mitochondria. researchgate.netnih.gov

Furthermore, sodium butyrate can stimulate fatty acid β-oxidation, a key mitochondrial metabolic pathway. mdpi.comoncotarget.com In obese mice, oral administration of sodium butyrate was shown to promote skeletal muscle mitochondrial function and fatty acid oxidation. oncotarget.com However, the effects of butyrate on mitochondrial respiration can be complex, with some studies reporting an increase in respiration while others have noted a depressant effect on ATP synthesis under certain conditions. mdpi.com

Sodium butyrate can also protect mitochondria from damage by reducing oxidative stress. researchgate.netfrontiersin.org It has been shown to ameliorate oxidative stress damage in hepatocytes and reduce the production of reactive oxygen species. researchgate.netresearchgate.net

Table 1: Summary of Sodium Butyrate's Effects on Transcription Factors

| Transcription Factor | Effect of Sodium Butyrate | Key Research Findings | Citations |

|---|---|---|---|

| NF-κB | Inhibition/Suppression | Prevents nuclear translocation; Reduces expression of pro-inflammatory genes. | nih.govnih.govresearchgate.net |

| PPARγ | Upregulation | Contributes to anti-inflammatory effects. | mdpi.com |

| Nrf2 | Activation/Upregulation | Enhances antioxidant response; Mitigates oxidative stress. | researchgate.netmdpi.comcambridge.org |

Table 2: Examples of Non-Coding RNAs Regulated by Sodium Butyrate

| Non-Coding RNA Type | Specific RNA | Effect of Sodium Butyrate | Cellular Consequence | Citations |

|---|---|---|---|---|

| microRNA | miR-106b family | Decrease | Increased p21 expression, cell cycle arrest. | plos.org |

| microRNA | miR-203 | Increase | Inhibition of cancer cell proliferation. | nih.govfrontiersin.org |

| lncRNA | CCAT2, HULC | Decrease | Inhibition of prostate cancer cell growth. | ijmcmed.org |

| lncRNA | lncLy6C | Increase | Promotes macrophage differentiation. | nih.gov |

Table 3: Non-Histone Proteins Acetylated by Sodium Butyrate

| Protein | Function | Effect of Acetylation | Citations |

|---|---|---|---|

| p53 | Tumor suppressor | Modulation of apoptotic activity. | nih.govnih.gov |

| α-tubulin | Microtubule component | Increased microtubule stability; Cilia formation. | nih.govfrontiersin.org |

Table 4: Effects of Sodium Butyrate on Mitochondrial Function

| Mitochondrial Process | Effect of Sodium Butyrate | Key Research Findings | Citations |

|---|---|---|---|

| Biogenesis | Increased | Promotes PGC-1α expression; Increases mitochondrial mass. | researchgate.netresearchgate.netmdpi.comnih.gov |

| Bioenergetics | Enhanced | Increases ATP production and oxidative phosphorylation. | researchgate.netnih.gov |

| Fatty Acid β-oxidation | Stimulated | Promotes fatty acid metabolism in muscle. | mdpi.comoncotarget.com |

| Oxidative Stress | Reduced | Decreases reactive oxygen species; Protects from damage. | researchgate.netresearchgate.netfrontiersin.org |

Regulation of Oxidative Phosphorylation and ATP Production

Sodium butyrate plays a significant, albeit complex, role in regulating mitochondrial oxidative phosphorylation (OXPHOS) and the subsequent production of adenosine (B11128) triphosphate (ATP). Its impact can vary depending on the cell type and metabolic state.

In colonocytes, butyrate is the preferred energy substrate. nih.gov It is readily metabolized via β-oxidation to produce acetyl-CoA, which then enters the tricarboxylic acid (TCA) cycle to generate reducing equivalents (NADH and FADH₂) for the electron transport chain. nih.gov This process directly fuels oxidative phosphorylation and ATP synthesis, meeting a substantial portion of the energy demands of the colonic epithelium. nih.gov Studies in germ-free mice have shown that the absence of microbial-derived butyrate leads to an energy-deprived state in colonocytes, characterized by decreased expression of TCA cycle enzymes, a lower NADH/NAD+ ratio, and consequently, reduced oxidative phosphorylation and ATP levels. nih.gov The addition of butyrate to these colonocytes can rescue the deficit in mitochondrial respiration. nih.gov

However, in other contexts, the effect of butyrate on ATP production can be inhibitory. In isolated rat liver, for instance, butyrate perfusion has been shown to decrease the efficiency of oxidative phosphorylation and reduce the mitochondrial synthesis of ATP. springermedizin.de This effect is thought to be a controlling mechanism, where the presence of butyrate delays the onset of glycolysis and the stimulation of mitochondrial ATP supply as long as butyrate is being oxidized. springermedizin.de

In certain cell lines, such as lymphoblastoid cell lines (LCLs) derived from individuals with autism and demonstrating mitochondrial dysfunction, butyrate has been observed to enhance respiratory parameters linked to ATP production, especially under conditions of oxidative stress. nih.gov Conversely, in control LCLs, higher concentrations of butyrate attenuated these same parameters. nih.gov This suggests that butyrate can modulate mitochondrial respiration to a common set-point, potentially correcting underlying mitochondrial deficits. nih.gov

The following table summarizes the effects of sodium butyrate on ATP production in different experimental models.

| Experimental Model | Effect of Sodium Butyrate on ATP Production | Reference |

| Germ-Free Mouse Colonocytes | Increases oxidative phosphorylation and ATP levels. | nih.gov |

| Isolated Perfused Rat Liver | Decreases oxidative phosphorylation yield and mitochondrial ATP synthesis. | springermedizin.de |

| Lymphoblastoid Cell Lines (Mitochondrial Dysfunction) | Increases respiratory parameters linked to ATP production. | nih.gov |

| Lymphoblastoid Cell Lines (Control) | Attenuates respiratory parameters linked to ATP production at high concentrations. | nih.gov |

| High-Fat Diet-Induced Obese Mice | Numerically increased muscle content of ATP. | oncotarget.com |

Modulation of Reactive Oxygen Species (ROS) Generation and Antioxidant Defenses

Sodium butyrate exerts significant control over the cellular redox environment by modulating the generation of reactive oxygen species (ROS) and bolstering antioxidant defense systems. Oxidative stress, an imbalance between ROS production and antioxidant capacity, is implicated in various pathological conditions. Butyrate has demonstrated a protective role against oxidative damage in multiple studies.

One of the key mechanisms by which butyrate enhances antioxidant defense is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. researchgate.net Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. Studies have shown that butyrate intervention can increase the expression of Nrf2 and its downstream targets, such as NAD(P)H quinone dehydrogenase 1 (NQO1) and Heme oxygenase-1 (HO-1), thereby enhancing the tissue's antioxidant capacity. researchgate.net

Butyrate has been shown to directly combat increased ROS levels. In intestinal epithelial cells challenged with lipopolysaccharide (LPS), butyrate treatment was effective in controlling the rise in ROS levels. plos.org This is partly achieved by restoring the levels and activity of antioxidant enzymes. For example, butyrate can increase the expression and activity of superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). d-nb.infonih.gov It also supports the non-enzymatic antioxidant system by increasing the total antioxidant capacity (T-AOC) and the ratio of reduced glutathione to oxidized glutathione (GSH/GSSG). researchgate.netmdpi.com Consequently, butyrate helps to decrease levels of malondialdehyde (MDA), a marker of lipid peroxidation. d-nb.infonih.govmdpi.com

The table below details the effects of sodium butyrate on various markers of oxidative stress and antioxidant defense.

| Marker | Effect of Sodium Butyrate | Experimental System | Reference |

| ROS Levels | Decrease | H₂O₂-treated IPEC-J2 cells; LPS-challenged Caco-2 cells | plos.orgnih.gov |

| Nrf2 Pathway | Activation/Upregulation | High-fat diet-fed rats | researchgate.net |

| Superoxide Dismutase (SOD) | Increased activity and/or expression | Dairy goats; Laying hens; H₂O₂-treated IPEC-J2 cells | d-nb.infonih.govmdpi.com |

| Catalase (CAT) | Increased activity and/or expression | Dairy goats | d-nb.info |

| Glutathione Peroxidase (GPx) | Increased activity | Dairy goats | d-nb.info |

| Total Antioxidant Capacity (T-AOC) | Increase | Dairy goats; Laying hens | d-nb.infomdpi.com |

| Malondialdehyde (MDA) | Decrease | Dairy goats; Laying hens; H₂O₂-treated IPEC-J2 cells | d-nb.infonih.govmdpi.com |

| Glutathione S-transferase (GST) | Restores levels and activity | LPS-challenged Caco-2 cells and Crohn's disease mucosa | plos.org |

Direct Interactions with Other Cellular Enzymes and Signaling Proteins

Beyond its role as a primary energy source and its well-documented function as a histone deacetylase (HDAC) inhibitor, sodium butyrate directly interacts with and modulates a variety of other cellular enzymes and signaling proteins. advms.pl These interactions contribute to its diverse biological effects, including the regulation of cell cycle, inflammation, and metabolism.

A significant mode of action for butyrate is through the activation of G-protein-coupled receptors (GPCRs), specifically GPR41 (also known as free fatty acid receptor 3, FFAR3) and GPR43 (FFAR2). oncotarget.comfrontiersin.org These receptors are expressed in various tissues, including intestinal epithelial cells, immune cells, and adipocytes. Activation of GPR41 by butyrate in bovine ruminal epithelial cells has been shown to modulate the inflammatory response, apoptosis, and the cell cycle. frontiersin.org

Butyrate also influences key cellular signaling pathways. It can modulate the AMP-activated protein kinase (AMPK) pathway, a central regulator of cellular energy homeostasis. nih.govoncotarget.com In the colonocytes of germ-free mice, the energy deficit caused by the absence of butyrate leads to AMPK activation. nih.gov Conversely, in a model of high-fat diet-induced obesity, butyrate treatment enhanced the expression of AMPK. oncotarget.com Furthermore, butyrate has been shown to affect the mTOR signaling pathway, with higher concentrations reducing the levels of phosphorylated mTOR in porcine intestinal epithelial cells. researchgate.net

The compound also interacts with pathways crucial for cell survival and inflammation. It can suppress the activation of nuclear factor kappa-B (NF-κB), a key transcription factor in the inflammatory response, thereby reducing the expression of pro-inflammatory cytokines. plos.orgd-nb.info In T cells, butyrate has been shown to activate protein kinase A (PKA) and inhibit the transcriptional activity of the nuclear factor of activated T-cells (NFAT). e-century.us Additionally, studies have indicated that butyrate can increase the phosphorylated forms of the signaling molecules p38 and JNK, which are involved in cellular responses to stress. researchgate.net In the context of pancreatic β-cells, butyrate has been found to modulate AKT-GSK-3 signaling, contributing to its protective effects against cytokine-induced dysfunction. nih.gov

The following table summarizes some of the key enzymes and signaling proteins directly influenced by sodium butyrate.

| Enzyme/Signaling Protein | Effect of Sodium Butyrate | Cell/System Type | Reference |

| G-protein-coupled receptor 41 (GPR41) | Activation | Bovine ruminal epithelial cells | frontiersin.org |

| AMP-activated protein kinase (AMPK) | Modulation/Activation | Germ-free mouse colonocytes; Obese mice skeletal muscle | nih.govoncotarget.com |

| mTOR | Inhibition of phosphorylation | Porcine intestinal epithelial cells (IPEC-J2) | researchgate.net |

| Nuclear Factor kappa-B (NF-κB) | Inhibition of activation | Caco-2 cells; Dairy goats | plos.orgd-nb.info |

| p38 MAP Kinase | Increased phosphorylation | Porcine intestinal epithelial cells (IPEC-J2) | researchgate.net |

| JNK | Increased phosphorylation | Porcine intestinal epithelial cells (IPEC-J2) | researchgate.net |

| AKT/GSK-3 | Modulation | Pancreatic β-cells | nih.gov |

| Protein Kinase A (PKA) | Activation | T cells | e-century.us |

Biological and Physiological Roles of Sodium Butyrate in Model Systems

Regulation of Cellular Proliferation and Differentiation

Sodium butyrate (B1204436) exhibits a dual role in regulating cell proliferation, often inhibiting the growth of cancer cells while promoting the differentiation of stem cells. mdpi.comnih.govplos.org This regulation is intrinsically linked to its function as an HDAC inhibitor, which alters chromatin structure and gene expression, thereby controlling cell cycle progression and lineage commitment. advms.plmdpi.com

Sodium butyrate has been identified as a potent modulator of stem cell fate, capable of directing differentiation towards various lineages. plos.orge-century.us Its primary mechanism involves inhibiting HDACs, which enhances histone acetylation and makes genes associated with specific differentiation pathways more accessible for transcription. plos.orge-century.us

Research has shown that sodium butyrate can promote the differentiation of mesenchymal stem cells (MSCs) into multiple cell types. For instance, it enhances the osteogenic differentiation of rat adipose-derived stem cells. e-century.us In human mesenchymal cells, it has been found to enhance osteogenic differentiation while suppressing adipogenic differentiation. stemcell.comstemcell.com Furthermore, studies have demonstrated its ability to induce rat bone marrow MSCs to differentiate into smooth muscle cells, a process linked to increased acetylation of histone H3 and H4 at the promoter regions of smooth muscle-specific genes. plos.org This effect was associated with the downregulation of HDAC2. plos.org

The compound also plays a role in the differentiation of embryonic stem cells (ESCs). It has been used to promote the differentiation of both mouse and human ESCs into hepatocytes and definitive endoderm cells. stemcell.comstemcell.commdpi.com One protocol for hepatogenic differentiation of human Wharton's jelly-derived MSCs successfully used sodium butyrate to enhance the process. mdpi.com The table below summarizes key findings on the influence of sodium butyrate on stem cell differentiation in various in vitro models.

| Stem Cell Source | Model System | Outcome of Sodium Butyrate Treatment | Key Molecular Events |

| Rat Adipose-Derived Stem Cells | In vitro culture | Promoted osteogenic differentiation. e-century.us | HDAC inhibition. e-century.us |

| Human Mesenchymal Cells | In vitro culture | Enhanced osteogenic differentiation, suppressed adipogenic differentiation. stemcell.comstemcell.com | Not specified. |

| Rat Bone Marrow MSCs | In vitro culture | Promoted differentiation into smooth muscle cells. plos.org | Inhibition of HDAC2, increased H3K9 and H4 acetylation. plos.org |

| Human Wharton's Jelly MSCs | In vitro culture | Enhanced differentiation into hepatocyte-like cells. mdpi.com | HDAC inhibition. mdpi.com |

| Human Embryonic Stem Cells | In vitro culture | Promoted differentiation to definitive endoderm and islet-like cells. stemcell.comstemcell.com | Not specified. |

Organoid models, which are three-dimensional cell cultures that replicate the architecture and function of organs, have been instrumental in understanding the role of sodium butyrate in epithelial homeostasis, particularly in the intestine. frontiersin.orgnih.gov The intestinal epithelium undergoes rapid self-renewal, a process driven by intestinal stem cells (ISCs) located in crypts. cambridge.orgwjgnet.com

Sodium butyrate plays a critical, context-dependent role in maintaining the balance between ISC proliferation and differentiation. nih.govcambridge.org In colonic organoids, butyrate has been shown to have a growth-inhibiting effect on Lgr5+ ISCs, which helps to maintain epithelial homeostasis. cambridge.orgwjgnet.com Direct supplementation of butyrate to organoid media was found to enhance intestinal epithelial cell turnover and differentiation. nih.gov However, in small intestinal organoids, butyrate did not appear to affect the Lgr5+ ISC pool. cambridge.org This highlights a unique role for butyrate in the colon. cambridge.org The utilization of organoids derived from colorectal cancer (CRC) has also provided insights, showing that sodium butyrate can induce apoptosis, a finding correlated with the elevated expression of ITGB7 and ITGA2B genes. frontiersin.org

Induction of Programmed Cell Death (Apoptosis and Autophagy)

Sodium butyrate is a well-documented inducer of programmed cell death in various cell types, particularly in cancer cells. nih.govplos.orgnih.gov This occurs through two primary, interconnected pathways: apoptosis (Type I programmed cell death) and autophagy (Type II programmed cell death).

Sodium butyrate triggers apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. advms.plnih.gov A key mechanism is the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins. mdpi.comnih.gov

Studies using Caco-2 colon cancer cells have shown that butyrate induces a shift in the Bcl-2 family protein ratio towards a pro-apoptotic state by upregulating the expression of Bak and downregulating Bcl-xL. nih.gov This shift leads to the release of cytochrome c from the mitochondria into the cytosol, which in turn activates the caspase cascade, starting with caspase-9 and leading to the activation of executioner caspases like caspase-3. nih.govnih.gov The activation of caspase-3 results in the cleavage of key cellular substrates, such as poly-(ADP-ribose) polymerase (PARP), a hallmark of apoptosis. nih.gov

The extrinsic pathway is also engaged, as butyrate treatment can increase the expression of death receptors like DR5, TNF-R1, and Fas on the cell surface. advms.plresearchgate.net This sensitizes the cells to ligands such as TRAIL, leading to the activation of caspase-8 and subsequent apoptotic signaling. advms.pl Interestingly, some research suggests that butyrate's pro-apoptotic effects in colon cancer cells can occur independently of the p53 tumor suppressor protein. mdpi.com

Autophagy is a cellular recycling process involving the degradation of cellular components via lysosomes. nih.gov Sodium butyrate has been shown to induce autophagy in several model systems, including colorectal cancer cells and bovine skeletal muscle satellite cells. mdpi.complos.orgresearchgate.net The induction of autophagy is often observed alongside apoptosis, and the interplay between these two pathways can determine the ultimate fate of the cell. nih.govresearchgate.net

In human colorectal cancer cells (HCT-116 and HT-29), sodium butyrate treatment leads to the accumulation of autophagosomes and an increase in the expression of autophagy-related proteins such as LC3-II, Beclin-1, and Atg3. plos.orgnih.govresearchgate.net This process appears to be mediated by endoplasmic reticulum (ER) stress, as butyrate can alter intracellular calcium levels. nih.govresearchgate.net Some studies suggest that in this context, autophagy may act as a protective mechanism, and inhibiting it can enhance butyrate-induced apoptosis. nih.govresearchgate.net

The signaling pathways governing butyrate-induced autophagy involve key energy sensors like AMP-activated protein kinase (AMPK) and the mammalian target of rapamycin (B549165) (mTOR). mdpi.comsci-hub.se In colorectal cancer cells, sodium butyrate activates the LKB1/AMPK signaling pathway, which subsequently induces autophagy. sci-hub.se Conversely, in bovine skeletal muscle satellite cells, butyrate was found to inhibit the mTOR signaling pathway, leading to the promotion of both mitophagy (a selective form of autophagy for mitochondria) and apoptosis. mdpi.com In some cancer models, blocking the late stages of autophagy with agents like chloroquine, which impairs lysosomal function, in combination with butyrate, can lead to an accumulation of autophagosomes and enhanced cancer cell death. tandfonline.com

Immunomodulatory Activities

Sodium butyrate exerts significant immunomodulatory effects, influencing both innate and adaptive immune responses. wbcil.commdpi.comfrontiersin.org Its role as an HDAC inhibitor is central to its ability to regulate the expression of cytokines and the function of various immune cells. mdpi.commdpi.com

Butyrate has demonstrated potent anti-inflammatory properties in several models. It can inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12, while promoting the expression of the anti-inflammatory cytokine IL-10. mdpi.comfrontiersin.org This regulation occurs in various immune cells, including macrophages, neutrophils, and monocytes. mdpi.commdpi.com For instance, butyrate has been shown to inhibit the translocation of the pro-inflammatory transcription factor NF-κB to the nucleus in monocytes and macrophages. mdpi.comwbcil.com

The compound also directly affects the function and differentiation of immune cells. In macrophages, butyrate can inhibit HDACs, which in turn suppresses macrophage activation. mdpi.com It influences the balance of T helper cells by promoting the differentiation of regulatory T cells (Tregs), which are crucial for maintaining immune tolerance. frontiersin.orgnih.gov This effect is mediated by its HDAC inhibitory activity and can involve the mTOR pathway and the induction of autophagy in T cells. mdpi.comnih.gov Furthermore, sodium butyrate can influence B cell differentiation, promoting the generation of IL-10-producing regulatory B (B10) cells. researchgate.net It also plays a role in innate immunity by inducing the expression of host defense peptides in epithelial cells. oncotarget.com

| Cell Type | Model System | Effect of Sodium Butyrate |

| Macrophages | In vitro (Porcine Alveolar) | Reduced production of TNF-α. mdpi.com |

| Macrophages | In vitro | Inhibition of pro-inflammatory cytokines, stimulation of anti-inflammatory M2 macrophages. mdpi.com |

| Neutrophils | Mouse Model (Colitis) | Reduced neutrophil recruitment, suppression of pro-inflammatory cytokines. mdpi.com |

| T Cells | In vitro | Promotes differentiation of regulatory T cells (Tregs). frontiersin.orgnih.gov |

| B Cells | In vitro (Murine Splenic) | Inhibits proliferation and promotes differentiation into IL-10 producing B10 cells. researchgate.net |

| Porcine Kidney Cells | In vitro (PK-15) | Induction of host defense peptides. oncotarget.com |

Maintenance of Epithelial Barrier Integrity

The intestinal epithelial barrier is a critical line of defense, and its integrity is paramount for health. Sodium butyrate plays a crucial role in strengthening this barrier through multiple mechanisms. mdpi.com

Tight junctions are protein complexes that seal the paracellular pathway between epithelial cells, controlling intestinal permeability. Sodium butyrate has been consistently shown to enhance the integrity of this barrier by upregulating the expression and influencing the assembly of key tight junction proteins. mdpi.comfrontiersin.org

In various intestinal epithelial cell line models, such as Caco-2 and IPEC-J2, butyrate treatment increases the expression of proteins like claudins (claudin-1, claudin-3, claudin-4), occludin, and zonula occludens-1 (ZO-1). frontiersin.orgplos.orgfrontiersin.org This upregulation of tight junction proteins correlates with functional improvements in barrier function, as measured by an increase in transepithelial electrical resistance (TEER) and a decrease in paracellular permeability to molecules like FITC-dextran. mdpi.complos.org For example, sodium butyrate was found to protect porcine intestinal epithelial cells (IPEC-J2) from LPS-induced impairment of barrier integrity by increasing the synthesis of claudin-3 and claudin-4. plos.org The mechanism can involve the activation of signaling pathways such as AMP-activated protein kinase (AMPK) and Akt. frontiersin.orgplos.org

Table 3: Effect of Sodium Butyrate on Tight Junction Proteins

| Tight Junction Protein | Cell Line Model | Observed Effect | Reference(s) |

|---|---|---|---|

| Claudin-1 | Caco-2, Cdx2-IEC, Bovine Rumen Epithelial Cells | Upregulation/Increased expression | frontiersin.orgfrontiersin.org |

| Claudin-3 | IPEC-J2 | Increased synthesis | plos.org |

| Claudin-4 | IPEC-J2 | Increased synthesis | plos.org |

| Occludin | Caco-2, Cdx2-IEC, Bovine Rumen Epithelial Cells | Upregulation/Enhanced expression | nih.govfrontiersin.orgfrontiersin.org |

| ZO-1 | Cdx2-IEC, Bovine Rumen Epithelial Cells | Upregulation/Increased expression | frontiersin.orgfrontiersin.org |

The mucus layer, secreted by goblet cells, provides a physical and chemical barrier against luminal contents. Butyrate enhances this protective layer by directly influencing goblet cell function and mucin production. researchgate.netphysiology.org

Studies using human polarized colonic goblet cell lines (e.g., HT29-Cl.16E) have shown that butyrate can upregulate the expression of mucin genes (MUC), which code for the protein backbone of mucins. researchgate.netphysiology.org Specifically, butyrate has been found to increase the expression of MUC2, the primary gel-forming mucin in the colon. physiology.orgportlandpress.com This effect is particularly pronounced when butyrate serves as the primary energy source for the cells, highlighting a link between its metabolism and its gene-regulatory functions. physiology.org In a murine colitis model, butyrate treatment increased the number of goblet cells and the production of MUC2, contributing to the restoration of the mucus barrier. portlandpress.com This effect may be dependent on macrophages and involve the WNT/ERK signaling pathway. portlandpress.com By stimulating goblet cells to secrete mucins, butyrate helps maintain the integrity of this crucial first line of defense. researchgate.net

Metabolic Regulation in Non-Clinical Models

Beyond its roles in immunity and barrier function, sodium butyrate is a significant regulator of host metabolism, influencing both glucose and lipid homeostasis in various in vitro and in vivo models. frontiersin.orgcas.cn

Sodium butyrate has demonstrated beneficial effects on metabolic health, particularly in the context of metabolic disorders like nonalcoholic fatty liver disease (NAFLD) and type 2 diabetes. cas.cnplos.orgacs.org

Glucose Metabolism: In animal models of type 2 diabetes (db/db mice), sodium butyrate administration was found to improve blood glucose homeostasis by promoting glycogen (B147801) storage in the liver. acs.org This was associated with an increase in the glucose transporters GLUT2 and SGLT1. acs.org The mechanism appears to involve the GPR43-AKT-GSK3 signaling pathway. acs.org Butyrate also stimulates the secretion of gut hormones like glucagon-like peptide-1 (GLP-1) and peptide YY (PYY), which play roles in increasing insulin (B600854) production, decreasing glucagon, and enhancing glucose uptake in peripheral tissues. researchgate.net In pancreatic beta cells, butyrate can inhibit IL-1β-induced inflammatory gene expression, suggesting a protective role against inflammation-driven beta cell dysfunction. nih.gov

Lipid Metabolism: In animal models of high-fat diet-induced steatosis, sodium butyrate treatment reduced liver steatosis and inflammation. plos.org It achieves this by inhibiting hepatic de novo lipogenesis. cas.cn A key mechanism involves the activation of the LKB1-AMPK signaling pathway, which in turn increases the protein level of insulin-induced gene (Insig). cas.cn This leads to reduced activity of the transcription factor SREBP-1c, a master regulator of lipogenesis. cas.cn Furthermore, butyrate promotes energy expenditure and mitochondrial function through the activation of peroxisome proliferator-activated receptor-gamma coactivator (PGC)-1α. plos.org It also induces the metabolic hormone Fibroblast Growth Factor 21 (FGF21), which is involved in stimulating fatty acid β-oxidation in the liver. plos.org

Table 4: Effects of Sodium Butyrate on Glucose and Lipid Metabolism in Non-Clinical Models

| Metabolic Process | Model System | Key Findings | Reference(s) |

|---|---|---|---|

| Glucose Metabolism | |||

| Liver Glycogen Storage | db/db mice, HepG2 cells | Increased glycogen storage; upregulation of GLUT2. | acs.org |

| Gut Hormone Secretion | In vitro / In vivo | Increased secretion of GLP-1 and PYY. | researchgate.net |

| Pancreatic Beta Cell Function | Mouse islets, INS-1E cells | Protection from inflammatory cytokine-induced damage. | nih.gov |

| Lipid Metabolism | |||

| Hepatic Lipogenesis | High-fat diet mice, Hepatocytes | Inhibition via LKB1-AMPK-Insig-SREBP-1c pathway. | cas.cn |

| Fatty Acid Oxidation | High-fat diet rats | Increased via induction of FGF21 and PPAR-α. | plos.org |

| Energy Expenditure | Animal models | Promotion via activation of PGC-1α. | plos.org |

Influence on Energy Expenditure and Thermogenesis Pathways

Sodium butyrate has been demonstrated in model systems to play a significant role in regulating energy balance by increasing energy expenditure. frontiersin.org This is achieved primarily through the activation of thermogenic processes in both brown adipose tissue (BAT) and white adipose tissue (WAT). mdpi.comnih.gov

Furthermore, sodium butyrate promotes a phenomenon known as "browning" or "beiging" of WAT, where white adipocytes develop characteristics of brown adipocytes. mdpi.comnih.gov This process involves the emergence of multilocular, UCP1-expressing adipocytes within WAT depots, which contributes to increased systemic energy dissipation. mdpi.comnih.gov Research on mice fed a high-fat diet found that sodium butyrate treatment not only activated BAT but also induced the browning of WAT, helping to alleviate diet-induced obesity. mdpi.comresearchgate.net These effects are linked to increased expression of thermogenic genes in WAT and are associated with enhanced sympathetic nervous system (SNS) innervation of adipose tissue. nih.govresearchgate.net

The table below summarizes key research findings on the influence of sodium butyrate on energy expenditure and thermogenesis.

| Model System | Key Findings |

| Mice (High-Fat Diet) | Alleviated obesity by promoting energy expenditure through BAT activation and WAT browning. mdpi.comresearchgate.net |

| Mice (High-Fat Diet) | Upregulated the expression of UCP1 and PGC-1α in both brown and white adipose tissue. nih.govresearchgate.net |

| Mice | Increased mitochondrial function and fatty acid β-oxidation. oncotarget.com |

| Mice | Enhanced sympathetic innervation of adipose tissue, contributing to thermogenesis. nih.govresearchgate.net |

Neurobiological Implications in Non-Clinical Models

Impact on Neuronal Differentiation, Survival, and Synaptogenesis in vitro

In vitro studies have highlighted the significant potential of sodium butyrate to influence key neurodevelopmental and neuroprotective processes. As a histone deacetylase (HDAC) inhibitor, sodium butyrate can modulate gene expression to favor neuronal development and survival. zju.edu.cn

Research has shown that sodium butyrate can induce the differentiation of stem cells into neural cells. For instance, it has been used to effectively guide mouse embryonic stem cells toward a neural lineage in monolayer cultures, resulting in the generation of homogenous, functional neurons. zju.edu.cn This process is linked to its ability to enhance histone acetylation, which activates gene expression programs necessary for differentiation. zju.edu.cn In various cancer cell lines, including Ewing sarcoma and glioma cells, sodium butyrate has also been observed to induce differentiation, as indicated by the expression of neuronal markers like βIII-tubulin and changes in cell morphology. mdpi.comresearchgate.net

Beyond differentiation, sodium butyrate demonstrates neuroprotective properties by promoting neuronal survival. Studies have shown it can protect neurons from various insults. For example, it has been shown to increase the proliferation of neural stem cells and the levels of brain-derived neurotrophic factor (BDNF) in the ischemic brain of adult rodents, which contributes to the survival of new neurons. koreamed.org

Furthermore, sodium butyrate appears to play a role in synaptogenesis, the formation of synapses between neurons. Neurotrophic factors like BDNF and neurotrophin-3 (NT-3), which are involved in neuronal growth and survival, are critical for this process. hearinghealthfoundation.org By increasing the expression of factors like BDNF, sodium butyrate can indirectly support the mechanisms that lead to synapse formation and maintenance. koreamed.orgfrontiersin.org

Modulation of Neurotransmitter Systems and Brain Homeostasis in Animal Models

In animal models, sodium butyrate has demonstrated the ability to modulate critical neurotransmitter systems and maintain brain homeostasis, primarily by exerting anti-inflammatory and neuroprotective effects.

Sodium butyrate has shown antidepressant-like effects in rodent models of depression, which are associated with its influence on the serotonergic system. researchgate.netekb.eg It has been found to increase the concentration of serotonin (B10506) (5-HT) in the brain. ekb.eg In animal models of Parkinson's disease, sodium butyrate has been shown to have a neuroprotective effect on dopaminergic neurons, increasing the levels of dopamine (B1211576) and its metabolites in the striatum and improving motor function. researchgate.netmdpi.com

A crucial aspect of sodium butyrate's role in brain homeostasis is its potent anti-inflammatory activity. frontiersin.orgnih.gov In various animal models, it has been shown to reduce neuroinflammation by inhibiting the activation of microglia and astrocytes, which are the brain's resident immune cells. mdpi.commdpi.com This is accompanied by a decrease in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). nih.govmdpi.comresearchgate.net This reduction in neuroinflammation helps protect against neuronal damage and supports a healthy brain environment. imrpress.comresearchgate.net These effects are often linked to its ability to inhibit the TLR4/MyD88/NF-κB signaling pathway in the brain. mdpi.com

The table below provides a summary of research findings on the modulation of neurotransmitter systems and brain homeostasis by sodium butyrate.

| Area of Impact | Model System | Key Findings |

| Neurotransmitter Systems | Rat (Depression model) | Exerted antidepressant effects, associated with increased brain serotonin (5-HT) concentration. ekb.eg |

| Neurotransmitter Systems | Mouse (Parkinson's disease model) | Increased striatal levels of dopamine and serotonin; protected dopaminergic neurons. researchgate.netmdpi.com |

| Brain Homeostasis | Mouse (Neuroinflammation models) | Reduced activation of microglia and astrocytes. mdpi.commdpi.com |

| Brain Homeostasis | Mouse (Neuroinflammation models) | Decreased brain levels of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. nih.govmdpi.comresearchgate.net |

Analytical Methodologies for Sodium Butyrate Quantification and Characterization

Sample Preparation Techniques from Complex Biological Matrices

Effective sample preparation is a critical initial step to isolate sodium butyrate (B1204436) from intricate biological matrices and enhance its detectability. This involves tailored extraction protocols and often derivatization to improve the compound's analytical properties.

Extraction Protocols for SCFAs from Biological Fluids and Tissues

The extraction of SCFAs, including butyrate, from diverse biological samples like fermentation broth, cell lysates, and animal tissues requires specific protocols to ensure high recovery and minimize interference from the sample matrix.

Fermentation Broth: Liquid-liquid extraction (LLE) is a common method for separating SCFAs from fermentation broth. mdpi.com This technique offers good separation efficiency, even at low VFA concentrations. mdpi.com A novel LLE process called Continuous Liquid-liquid Extraction And iN-situ Separation (CLEANS) has shown high efficiency in continuously separating VFAs from real fermentation broth using tri-n-octylamine as an extractant at an acidic pH. osti.gov Another approach involves using hydrophobic ionic liquids, which have demonstrated promise for both extraction and subsequent enzymatic esterification of VFAs. rsc.org The extraction efficiency is often pH-dependent, with lower pH values generally favoring higher recovery. osti.govrsc.org For instance, one study achieved the highest VFA extraction at a pH of 3.0. rsc.org

Cell Lysates: For the analysis of intracellular metabolites from cell lysates, a common procedure involves quenching the metabolic activity, followed by cell lysis and extraction. For example, in the analysis of E. coli cell lysates, after sonication to separate the soluble cell lysate, proteins can be separated by polyacrylamide gel electrophoresis. plos.org The extraction of SCFAs often involves acidification followed by extraction with an organic solvent like ethyl acetate (B1210297). plos.org

Animal Tissues: The extraction of metabolites from animal tissues typically begins with rapid freezing in liquid nitrogen to halt metabolic processes. mdpi.com The frozen tissue is then homogenized in an extraction solvent, often a mixture of methanol (B129727) and water. mdpi.comprotocols.io Following homogenization and extraction, the sample is centrifuged to separate the supernatant containing the metabolites from the tissue debris. mdpi.comprotocols.io For liver tissue, a common method involves milling the sample in a precooled methanol/water mixture, followed by centrifugation. mdpi.com A protocol for untargeted metabolomics of animal tissues suggests homogenization in a 50% methanol:water solution, followed by extraction at 4°C. protocols.io

Derivatization Strategies for Enhanced Detection and Separation

Derivatization is a chemical modification process employed to improve the analytical characteristics of compounds like sodium butyrate. mdpi.com This is particularly important for enhancing volatility for gas chromatography (GC) analysis and improving ionization efficiency for mass spectrometry (MS) detection. mdpi.comfrontiersin.orgmdpi.com

Several reagents are utilized for the derivatization of SCFAs:

Silylating Agents: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-tert-Butyldimethylsilyl-N-Methyltrifluoroacetamide (MTBSTFA) are commonly used to create more volatile and thermally stable trimethylsilyl (B98337) (TMS) derivatives for GC analysis. mdpi.comnih.govsigmaaldrich.com The addition of a catalyst like trimethylchlorosilane (TMCS) can accelerate the reaction for less reactive compounds. sigmaaldrich.com

Alkyl Chloroformates: Propyl chloroformate (PCF) and benzyl (B1604629) chloroformate (BCF) are used to form ester derivatives under mild, aqueous conditions, making them suitable for biological samples. frontiersin.orgbevital.nonih.gov These derivatization reactions are often rapid. bevital.no

Pentafluorobenzyl Bromide (PFBBr): This reagent is used to create PFB esters, which are highly sensitive for GC-MS analysis. nih.govresearchgate.netemich.edu This method allows for the simultaneous detection of both straight-chain and branched-chain SCFAs. nih.gov

3-Nitrophenylhydrazine (B1228671) (3-NPH): This is a preferred reagent for LC-MS analysis as it improves the chromatographic behavior and MS detection properties of SCFAs. frontiersin.orgfrontiersin.org

Aniline (B41778): In conjunction with isotope dilution, aniline derivatization followed by reverse-phase LC-MS/MS provides a method for the absolute quantification of SCFAs. plos.org

The choice of derivatization agent and method depends on the analytical technique being used and the specific requirements of the study. frontiersin.org

Table 1: Common Derivatization Reagents for Sodium Butyrate Analysis

| Derivatization Reagent | Abbreviation | Analytical Technique(s) | Key Advantages |

| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | GC-MS | Forms volatile and thermally stable derivatives. mdpi.comsigmaaldrich.com |

| N-tert-Butyldimethylsilyl-N-Methyltrifluoroacetamide | MTBSTFA | GC-MS | Derivatization can proceed at moderate temperatures without ultrasonication. nih.gov |

| Propyl Chloroformate | PCF | GC-MS | Rapid, one-step derivatization in an aqueous system. frontiersin.orgnih.gov |

| Benzyl Chloroformate | BCF | GC-MS | High sensitivity and satisfactory derivatization efficiency. bevital.no |

| Pentafluorobenzyl Bromide | PFBBr | GC-MS | Allows for simultaneous detection of multiple SCFAs with high sensitivity. nih.govresearchgate.net |

| 3-Nitrophenylhydrazine | 3-NPH | LC-MS | Improves chromatographic behavior and MS detection. frontiersin.orgfrontiersin.org |

| Aniline | - | LC-MS/MS | Enables absolute quantification when used with isotope dilution. plos.org |

Chromatographic Separation Techniques

Following sample preparation, chromatographic techniques are employed to separate sodium butyrate from other components in the sample, allowing for its accurate quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Acid Analysis

GC-MS is a powerful and widely used technique for the analysis of volatile compounds like SCFAs. mdpi.com To make SCFAs amenable to GC analysis, they are typically derivatized to increase their volatility. mdpi.comsigmaaldrich.com

The process generally involves:

Extraction: SCFAs are extracted from the biological matrix. mdpi.com

Derivatization: The extracted SCFAs are chemically modified to form volatile esters or silyl (B83357) derivatives. mdpi.com

Separation: The derivatized sample is injected into the GC, where the compounds are separated based on their boiling points and interactions with the stationary phase of the GC column. nih.gov

Detection: The separated compounds are then introduced into the mass spectrometer, which provides both qualitative (identification based on mass spectrum) and quantitative (based on peak area) information. bevital.nonih.gov

Various derivatization reagents, as mentioned previously, are used to prepare samples for GC-MS analysis. The choice of GC column is also critical for achieving good separation of different SCFAs. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Butyrate Quantification

LC-MS/MS has emerged as a highly sensitive and specific technique for the quantification of sodium butyrate, particularly in complex biological matrices. researchgate.net While direct analysis of underivatized SCFAs by LC-MS is possible, derivatization is often employed to enhance sensitivity and chromatographic performance. frontiersin.orgresearchgate.net

Key aspects of LC-MS/MS for butyrate analysis include:

Derivatization: Reagents like 3-nitrophenylhydrazine (3-NPH) or aniline are used to improve ionization efficiency and provide characteristic fragments for MS/MS detection. frontiersin.orgplos.orgnih.gov

Chromatographic Separation: Reversed-phase liquid chromatography is commonly used to separate the derivatized butyrate from other sample components. plos.org

Tandem Mass Spectrometry (MS/MS): This detection method provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the derivatized butyrate. researchgate.netnih.gov This allows for accurate quantification even at low concentrations. nih.gov

Recent developments have also focused on direct, underivatized analysis of SCFAs by LC-MS/MS, which simplifies sample preparation. researchgate.net These methods often utilize specific columns and mobile phase conditions to achieve adequate separation and sensitivity. researchgate.net

High-Performance Liquid Chromatography (HPLC) with Appropriate Detectors

High-Performance Liquid Chromatography (HPLC) coupled with various detectors is another established method for the analysis of sodium butyrate. While not always as sensitive as MS detection, HPLC offers a robust and reliable alternative.

A study comparing different HPLC columns found that both Phenyl and SunShell columns could successfully separate indoxyl sulfate (B86663) and sodium butyrate, with the Phenyl column providing better resolution. sci-hub.se The choice of mobile phase is crucial for achieving good separation. For the Phenyl column, a mobile phase of ammonium (B1175870) acetate and acetonitrile (B52724) was used, while for the SunShell column, a water and acetonitrile mobile phase was employed. sci-hub.se Detection is typically performed using a UV detector at a wavelength where butyrate or its derivative absorbs light. sci-hub.se

Solid-phase extraction (SPE) is a common sample preparation technique used prior to HPLC analysis to clean up the sample and concentrate the analytes. sci-hub.se

Spectroscopic and Other Biophysical Detection Methods

Spectroscopic techniques offer powerful tools for the identification and quantification of sodium butanoate within complex biological samples. These methods are often non-destructive and provide a wealth of structural and quantitative information.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Metabolic Profiling

Nuclear Magnetic Resonance (NMR) spectroscopy is a robust and highly reproducible analytical technique for the metabolic profiling of sodium butanoate in biological samples such as feces, blood, and urine. mdpi.comsigmaaldrich.com One of the primary advantages of NMR is its ability to simultaneously detect and quantify a wide range of metabolites in a single, non-destructive experiment with minimal sample preparation. sigmaaldrich.commdpi.com Both proton (¹H-NMR) and carbon-13 (¹³C-NMR) spectroscopy are utilized for this purpose.

¹H-NMR spectroscopy is the most commonly used NMR technique in metabolomics due to the high natural abundance and sensitivity of the proton nucleus. oup.com In ¹H-NMR spectra, sodium butanoate gives rise to characteristic signals corresponding to its different proton environments. These signals, or chemical shifts, are measured in parts per million (ppm) relative to a reference standard. nih.gov The typical chemical shifts for the protons in butyrate are well-established, allowing for its unambiguous identification in complex mixtures. biorxiv.org